2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a synthetic organic compound that features a cyclopentyl group, an indazole moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the indazole ring or the acetamide group, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopentyl group or the indazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving indazole derivatives.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-((1-methyl-1H-indazol-3-yl)methyl)acetamide: Lacks the tetrahydro modification, which may affect its biological activity.
N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)acetamide: Does not have the cyclopentyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is unique due to the combination of the cyclopentyl group and the tetrahydroindazole moiety, which may confer distinct biological activities and pharmacological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-cyclopentyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-19-15-9-5-4-8-13(15)14(18-19)11-17-16(20)10-12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQWGSXTRFWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.